SB1317

Vue d'ensemble

Description

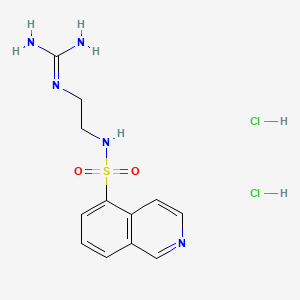

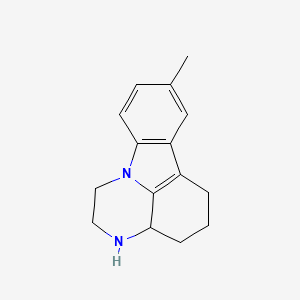

Zotiraciclib, également connu sous le nom de TG02 ou SB1317, est un inhibiteur de kinase sélectif à spectre oral puissant principalement étudié pour son potentiel dans le traitement du cancer. Découvert à Singapour par S*BIO Pte Ltd, il appartient à la catégorie des macrocycles de petites molécules. Zotiraciclib est connu pour sa capacité à traverser la barrière hémato-encéphalique et agit en épuisant Myc par l'inhibition de la kinase dépendante de la cycline 9 (CDK9) .

Applications De Recherche Scientifique

Zotiraciclib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It serves as a model compound for studying kinase inhibitors and their interactions.

Biology: Zotiraciclib is used to investigate cellular processes involving CDK9 and other kinases.

Medicine: It is primarily researched for its potential in treating various cancers, including glioblastoma multiforme and diffuse intrinsic pontine glioma

Mécanisme D'action

Target of Action

Zotiraciclib, also known as SB1317, is a potent inhibitor of Cyclin-dependent kinase 2 (CDK2) , Janus kinase 2 (JAK2) , and Fms-like tyrosine kinase 3 (FLT3) . These kinases play crucial roles in cell cycle regulation and signal transduction pathways, making them important targets for cancer therapeutics .

Mode of Action

Zotiraciclib acts by inhibiting its primary targets, leading to a series of cellular changes. Specifically, it depletes short-lived survival proteins such as c-MYC and MCL-1 through the inhibition of CDK9 . This inhibition disrupts the cell cycle and impedes the proliferation of cancer cells .

Biochemical Pathways

The inhibition of CDK2, JAK2, and FLT3 by Zotiraciclib affects multiple biochemical pathways. The most significant is the disruption of the cell cycle, primarily through the inhibition of CDK2. Additionally, the inhibition of JAK2 and FLT3 can disrupt various signal transduction pathways, further inhibiting the proliferation of cancer cells .

Pharmacokinetics

Zotiraciclib exhibits moderate to high systemic clearance, a high volume of distribution (> 0.6 L/kg), and oral bioavailability of 24%, ∼ 4 and 37% in mice, rats, and dogs, respectively . It also shows extensive tissue distribution in mice . Zotiraciclib is metabolically stable in human and dog liver microsomes relative to mouse and rat, and is mainly metabolized by CYP3A4 and CY1A2 in vitro .

Result of Action

The primary result of Zotiraciclib’s action is the effective inhibition of cancer cell proliferation . By depleting survival proteins and disrupting key biochemical pathways, Zotiraciclib can significantly inhibit the growth of tumors .

Action Environment

The action of Zotiraciclib can be influenced by various environmental factors. For instance, it has been found to cross the blood-brain barrier, making it potentially effective for treating brain cancers . Furthermore, Zotiraciclib has been granted orphan drug designation by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of gliomas .

Analyse Biochimique

Biochemical Properties

Zotiraciclib is a multi-kinase inhibitor of CDK2, JAK2, and FLT3 . It interacts with these enzymes, inhibiting their function and thus playing a significant role in biochemical reactions .

Cellular Effects

Zotiraciclib exerts its effects on various types of cells and cellular processes. It influences cell function by depleting short-lived survival proteins such as c-MYC and MCL-1, which are overexpressed in glioblastoma . This impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Zotiraciclib involves specific inhibition of cyclin-dependent kinase (CDK) 9 . This leads to the depletion of survival proteins, thereby exerting its effects at the molecular level . It also involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that Zotiraciclib depletes short-lived survival proteins, suggesting potential long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that Zotiraciclib has been granted orphan drug designation by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of gliomas .

Metabolic Pathways

Zotiraciclib is involved in several metabolic pathways due to its interaction with CDK2, JAK2, and FLT3 . These interactions could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that Zotiraciclib is an orally bioavailable compound , suggesting that it can be transported and distributed within the body.

Subcellular Localization

It is known that Zotiraciclib crosses the blood-brain barrier , suggesting that it may be localized in specific compartments or organelles within the cell.

Méthodes De Préparation

Les voies de synthèse et les conditions de réaction pour Zotiraciclib impliquent plusieurs étapes, y compris la formation de sa structure macrocyclique. Les méthodes de production industrielle ne sont pas décrites de manière exhaustive dans la littérature disponible, mais elles impliquent généralement l'utilisation de techniques de synthèse organique avancées pour garantir la pureté et l'efficacité du composé .

Analyse Des Réactions Chimiques

Zotiraciclib subit divers types de réactions chimiques, notamment :

Oxydation : il peut être oxydé dans des conditions spécifiques, bien que les voies détaillées ne soient pas largement documentées.

Réduction : comme l'oxydation, les réactions de réduction peuvent se produire, mais elles sont moins fréquentes.

Substitution : Zotiraciclib peut subir des réactions de substitution, en particulier en présence de nucléophiles.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants forts pour l'oxydation, des agents réducteurs pour la réduction et des nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Zotiraciclib a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : il sert de composé modèle pour étudier les inhibiteurs de kinases et leurs interactions.

Biologie : Zotiraciclib est utilisé pour étudier les processus cellulaires impliquant CDK9 et d'autres kinases.

Médecine : Il est principalement étudié pour son potentiel dans le traitement de divers cancers, notamment le glioblastome multiforme et le gliome pontin intrinsèque diffus

Mécanisme d'action

Zotiraciclib exerce ses effets en inhibant la kinase dépendante de la cycline 9 (CDK9), ce qui entraîne l'épuisement de Myc, une protéine surexprimée dans de nombreux cancers. En inhibant CDK9, Zotiraciclib empêche la phosphorylation de l'ARN polymérase II, perturbant ainsi la transcription des gènes essentiels à la survie et à la prolifération des cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Zotiraciclib est unique en raison de sa capacité à traverser la barrière hémato-encéphalique et de son inhibition puissante de CDK9. Les composés similaires incluent :

Alvocidib : Un autre inhibiteur de CDK9 utilisé dans le traitement de la leucémie myéloïde aiguë.

Atuveciclib : Cible également CDK9 et fait l'objet d'enquêtes pour des applications similaires.

Ces composés partagent la caractéristique commune de cibler CDK9, mais ils diffèrent par leurs structures chimiques et leurs applications spécifiques.

Propriétés

IUPAC Name |

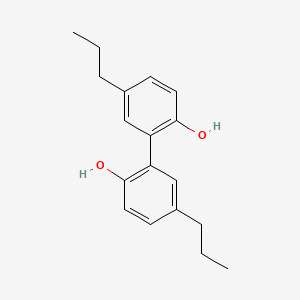

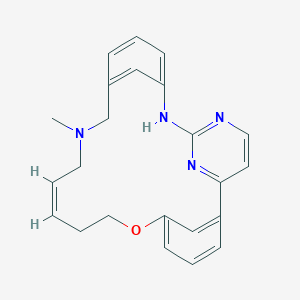

(16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBAJLGYBMTJCY-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C/C=C/CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601337151 | |

| Record name | Zotiraciclib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204918-72-8 | |

| Record name | Zotiraciclib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204918728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zotiraciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zotiraciclib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOTIRACICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40D08182TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5S)-5-amino-5-carboxypentyl]azanium;(2S)-2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663001.png)